molecular formula C6H2BrF2NO2 B15315467 5-Bromo-2,3-difluoropyridine-4-carboxylicacid

5-Bromo-2,3-difluoropyridine-4-carboxylicacid

Cat. No.: B15315467
M. Wt: 237.99 g/mol
InChI Key: KLDVLUSYVMOQEY-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluoropyridine-4-carboxylic acid is a chemical compound with the molecular formula C6H2BrF2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and fluorine substitutions, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-difluoropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of pyridine derivatives. For instance, starting with 2,3-difluoropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluoropyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-2,3-difluoropyridine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluoropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,3-difluoropyridine
  • 2,3-Difluoropyridine-4-carboxylic acid
  • 5-Chloro-2,3-difluoropyridine-4-carboxylic acid

Uniqueness

5-Bromo-2,3-difluoropyridine-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These properties can enhance its reactivity and specificity in chemical reactions compared to similar compounds .

Properties

Molecular Formula

C6H2BrF2NO2

Molecular Weight

237.99 g/mol

IUPAC Name

5-bromo-2,3-difluoropyridine-4-carboxylic acid

InChI

InChI=1S/C6H2BrF2NO2/c7-2-1-10-5(9)4(8)3(2)6(11)12/h1H,(H,11,12)

InChI Key

KLDVLUSYVMOQEY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)C(=O)O)Br

Origin of Product

United States

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